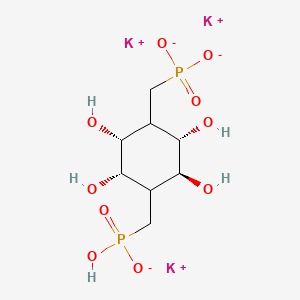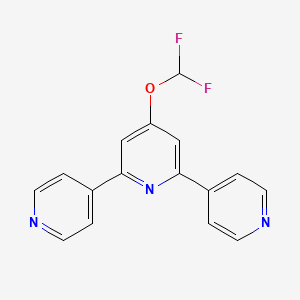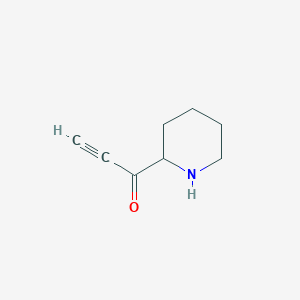
2-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one is a heterocyclic compound that features a triazole ring substituted with a bromine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-1-methyl-1H-1,2,3-triazole with an amino ketone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives.
科学的研究の応用
2-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism of action of 2-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The bromine atom and amino group can also contribute to the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
- 2-Amino-1-(4-chloro-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one
- 2-Amino-1-(4-fluoro-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one
- 2-Amino-1-(4-iodo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one
Uniqueness
2-Amino-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than other halogens, which can affect the compound’s interactions with molecular targets and its overall stability.
特性
分子式 |
C5H7BrN4O |
|---|---|
分子量 |
219.04 g/mol |
IUPAC名 |
2-amino-1-(5-bromo-3-methyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C5H7BrN4O/c1-10-4(3(11)2-7)5(6)8-9-10/h2,7H2,1H3 |
InChIキー |
JLURGMBKQKTLCT-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(N=N1)Br)C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13152950.png)



![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid](/img/structure/B13152982.png)


![1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine](/img/structure/B13153003.png)

